![molecular formula C15H31ClN2O4 B613357 H-D-Lys(boc)-otbu hcl CAS No. 201007-86-5](/img/structure/B613357.png)
H-D-Lys(boc)-otbu hcl
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Description
“H-D-Lys(boc)-otbu hcl” is a chemical compound with the molecular formula C12H25ClN2O4 . It is also known as "®-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate" . This compound is commonly used in solution phase peptide synthesis .
Synthesis Analysis
The synthesis of “H-D-Lys(boc)-otbu hcl” involves the use of solution phase peptide synthesis . However, the exact synthesis process is not detailed in the available sources.
Molecular Structure Analysis
The molecular structure of “H-D-Lys(boc)-otbu hcl” is not explicitly provided in the available sources. However, the molecular formula is C12H25ClN2O4 .
Physical And Chemical Properties Analysis
“H-D-Lys(boc)-otbu hcl” has a molecular weight of 296.79 g/mol . Other physical and chemical properties such as boiling point, density, and vapor pressure are not provided in the available sources.
Safety and Hazards
Mechanism of Action
Target of Action
H-D-Lys(boc)-otbu hcl, also known as Boc-D-Lys-OH, is a derivative of the amino acid lysine
Mode of Action
Amino acids and their derivatives, including lysine derivatives, are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
Based on the known effects of amino acid derivatives, it may contribute to the enhancement of physical performance, mental function under stress, and protection against exercise-induced muscle damage .
properties
IUPAC Name |
tert-butyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(16)9-7-8-10-17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H/t11-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBPQINFXPIRBX-RFVHGSKJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCCCNC(=O)OC(C)(C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.87 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Lys(boc)-otbu hcl | |
CAS RN |
201007-86-5 |
Source
|
Record name | D-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201007-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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